molecular formula C23H28N2O2 B12278591 2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester CAS No. 1187932-58-6

2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester

Cat. No.: B12278591
CAS No.: 1187932-58-6
M. Wt: 364.5 g/mol
InChI Key: IPWAGLZNWLIINM-UHFFFAOYSA-N
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Description

trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester is a complex organic compound with the molecular formula C23H28N2O2 and a molecular weight of 364.48 g/mol . This compound is known for its unique structure, which includes a pyrroloquinoline core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrroloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This can be achieved through nucleophilic substitution reactions using benzyl halides.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Benzyl halides, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid methyl ester
  • trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid ethyl ester

Uniqueness

trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester is unique due to its specific ester group, which can influence its reactivity, solubility, and biological activity compared to its methyl and ethyl ester counterparts.

Properties

CAS No.

1187932-58-6

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

tert-butyl 2-benzyl-3,3a,4,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5-carboxylate

InChI

InChI=1S/C23H28N2O2/c1-23(2,3)27-22(26)25-15-18-14-24(13-17-9-5-4-6-10-17)16-20(18)19-11-7-8-12-21(19)25/h4-12,18,20H,13-16H2,1-3H3

InChI Key

IPWAGLZNWLIINM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C3=CC=CC=C31)CC4=CC=CC=C4

Origin of Product

United States

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